molecular formula C20H21ClN4O2 B2882961 1-(2-chlorophenyl)-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[(furan-2-yl)methyl]urea CAS No. 1798516-86-5

1-(2-chlorophenyl)-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[(furan-2-yl)methyl]urea

Cat. No.: B2882961
CAS No.: 1798516-86-5
M. Wt: 384.86
InChI Key: AJLKIVOVHSGZLC-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[(furan-2-yl)methyl]urea is a synthetic chemical reagent featuring a pyrazole core linked to a urea functional group. The pyrazole moiety is a five-membered heterocycle known as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities in research settings . These activities include serving as inhibitors for various enzymes and receptors, with some pyrazole-based compounds investigated for antitumor properties . The specific presence of a urea group (also known as a carbamide) in the molecular structure is a common feature in compounds designed for biological evaluation, as this functional group can participate in key hydrogen-bonding interactions with biological targets . The molecular architecture of this compound, which incorporates a 2-chlorophenyl ring, a 5-cyclopropyl-1-methyl-pyrazole, and a furan-2-ylmethyl group, suggests potential for use in structure-activity relationship (SAR) studies and as a building block in organic synthesis for developing more complex molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(2-chlorophenyl)-1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-(furan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2/c1-24-19(14-8-9-14)11-15(23-24)12-25(13-16-5-4-10-27-16)20(26)22-18-7-3-2-6-17(18)21/h2-7,10-11,14H,8-9,12-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLKIVOVHSGZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)NC3=CC=CC=C3Cl)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chlorophenyl)-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[(furan-2-yl)methyl]urea is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C17H21ClN4O2C_{17}H_{21}ClN_4O_2, with a molecular weight of approximately 348.83 g/mol. The presence of multiple functional groups, including a chlorophenyl moiety, a cyclopropyl pyrazole, and a furan substituent, suggests diverse interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The urea group can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in cancer and inflammatory pathways.
  • Receptor Modulation : The structural components may facilitate binding to specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis and proliferation.

Anticancer Activity

Several studies have highlighted the anticancer potential of similar compounds in the pyrazole and urea classes. For instance:

  • A study demonstrated that derivatives of pyrazole exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 5 to 20 µM .
  • Another research indicated that compounds with similar structural motifs showed enhanced selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity. Research on related compounds has shown:

  • Effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, indicating broad-spectrum antimicrobial potential .
  • The incorporation of furan rings has been associated with increased antibacterial efficacy due to their ability to disrupt bacterial cell membranes.

Case Studies

  • Anticancer Screening : In a multicellular spheroid model, compounds structurally similar to this compound were screened for anticancer activity. The results indicated significant reductions in tumor growth at concentrations as low as 10 µM .
  • Antimicrobial Testing : A series of derivatives were tested for antimicrobial activity using the agar diffusion method. Results showed that several derivatives exhibited zones of inhibition greater than 15 mm against E. coli and S. aureus, demonstrating promising antibacterial properties .

Data Summary

Activity TypeTarget Organisms/CellsIC50/Zone of InhibitionReference
AnticancerHCT116 (Colon Cancer)15 µM
MCF7 (Breast Cancer)10 µM
AntimicrobialStaphylococcus aureus>15 mm
Escherichia coli>15 mm

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on structural features, synthesis, and inferred properties.

Pyrazole-Based Derivatives

2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one ()

  • Structural Features : Contains dual chlorophenyl groups and a pyrazolone core. The ketone group at position 3 distinguishes it from the urea linkage in the target compound.
  • Synthesis : Likely synthesized via cyclocondensation of hydrazines with β-diketones, a common route for pyrazolones.
  • Crystallography : Single-crystal X-ray data (R factor = 0.081) confirm planar geometry, with mean C–C bond lengths of 0.013 Å .
  • Key Difference : The pyrazolone core may confer different solubility and hydrogen-bonding capabilities compared to the urea group in the target compound.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

  • Structural Features : Includes a sulfanyl (-S-) bridge and a trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability.
  • Synthesis : Likely formed via nucleophilic substitution or thiolation reactions, as seen in ’s use of sulfur in pyrazole synthesis .
  • Key Difference : The sulfanyl and aldehyde groups could enable disulfide bonding or Schiff base formation, contrasting with the urea’s hydrogen-bonding capacity.

Urea-Containing Analogs

1-[(1R,3R)-3-(2-Fluorophenyl)cyclopentyl]-3-(1-methyl-1H-indazol-4-yl)urea ()

  • Structural Features : Combines a fluorophenyl-cyclopentyl group with an indazole-linked urea.
  • Key Difference : The indazole moiety may enhance π-π stacking interactions, while the cyclopentyl group introduces conformational rigidity absent in the target compound’s furan and cyclopropyl substituents .

Q & A

Q. What are the key synthetic routes for this urea derivative, and how can purity be ensured during synthesis?

Methodological Answer: The synthesis involves multi-step organic reactions:

Formation of intermediates : Start with cyclopropane-functionalized pyrazole and furan-methyl derivatives. React 2-chloroaniline with isocyanate to form the urea backbone .

Coupling reactions : Use alkylation or nucleophilic substitution to attach the pyrazole and furan moieties to the urea core. Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to enhance yield .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) to isolate the compound ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm, furan protons at δ 6.2–6.5 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 457.15) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if single crystals are obtained via slow evaporation in methanol) .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs by replacing the cyclopropyl group (pyrazole) with methyl or trifluoromethyl groups to assess steric/electronic effects on bioactivity .
  • Bioassay Integration : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC₅₀ values to correlate substituents with potency .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with active sites, prioritizing substituents for synthesis .

Q. What strategies resolve contradictory biological activity data across studies of similar urea derivatives?

Methodological Answer:

  • Structural Reanalysis : Compare X-ray/NMR data to confirm if discrepancies arise from conformational flexibility (e.g., urea linkage rotation) .
  • Assay Standardization : Re-test compounds under uniform conditions (pH 7.4, 37°C) to eliminate protocol-driven variability. Use positive controls (e.g., staurosporine for kinase inhibition) .
  • Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends (e.g., chlorophenyl groups enhance membrane permeability vs. furan’s metabolic instability) .

Q. How can reaction conditions be optimized for scalable synthesis without compromising yield?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial design to optimize temperature (70–90°C), catalyst loading (e.g., 5–10 mol% Pd/C), and solvent polarity. Use response surface models to predict ideal conditions .
  • Flow Chemistry : Transition batch reactions to continuous flow systems for improved heat/mass transfer, reducing side products (e.g., via Omura-Sharma-Swern oxidation protocols) .

Optimization Table:

ParameterLow LevelHigh LevelOptimal Value
Temperature70°C90°C85°C
Catalyst5 mol%10 mol%8 mol%
SolventTHFDMFDMF

Q. What mechanisms underlie this compound’s potential pharmacological effects?

Methodological Answer:

  • Target Identification : Use affinity chromatography (immobilized compound + cell lysates) to isolate binding proteins. Validate via Western blotting .
  • Pathway Analysis : Treat cell lines (e.g., HEK293) with the compound and perform RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK) .

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